4,4'-Methylenebis(N,N-diethylaniline)
Overview
Description
4,4’-Methylenebis(N,N-diethylaniline) is an organic compound with the molecular formula C21H30N2 and a molecular weight of 310.48 g/mol . It is a derivative of aniline, featuring two diethylaniline groups connected by a methylene bridge. This compound is primarily used in the synthesis of dyes and pigments, and it has various applications in scientific research and industry.
Scientific Research Applications
4,4’-Methylenebis(N,N-diethylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Safety and Hazards
4,4’-Methylenebis(N,N-diethylaniline) is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It is recommended to ensure adequate ventilation and use personal protective equipment as required .
Mechanism of Action
Target of Action
It is known to be used in the adduct purification of precursors , suggesting that it may interact with various biochemical entities.
Mode of Action
It is known to be an intermediate in dye manufacture , indicating that it may undergo chemical reactions to form complex structures.
Result of Action
It has been used as a component in the preparation of Feigl-Anger paper for visualizing HCN release , suggesting that it may have applications in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N,N-diethylaniline) typically involves the reaction of N,N-diethylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two aniline groups. The general reaction can be represented as follows:
2N,N-diethylaniline+formaldehyde→4,4’-Methylenebis(N,N-diethylaniline)
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(N,N-diethylaniline) is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The product is then purified through processes such as recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation Products: Quinone derivatives
Reduction Products: Corresponding amine derivatives
Substitution Products: Halogenated or nitrated derivatives
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with dimethyl groups instead of diethyl groups.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane:
N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline: Another derivative used in various chemical applications.
Uniqueness
4,4’-Methylenebis(N,N-diethylaniline) is unique due to its specific diethylaniline groups, which confer distinct chemical properties and reactivity compared to its dimethyl counterparts. This makes it particularly useful in certain synthetic and industrial processes where these properties are advantageous.
Properties
IUPAC Name |
4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-5-22(6-2)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)23(7-3)8-4/h9-16H,5-8,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERBLCDXYWVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059662 | |
Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135-91-1 | |
Record name | 4,4′-Methylenebis[N,N-diethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-methylenebis(N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[N,N-diethylaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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